2,3,3-Trifluoroprop-1-ene

Vue d'ensemble

Description

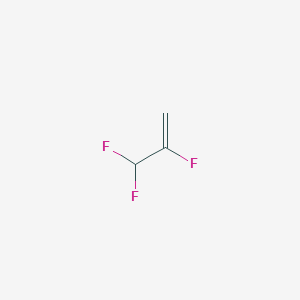

2,3,3-Trifluoroprop-1-ene is a type of fluoroalkene . It is a valuable example of the HFO class because it has a low global warming potential and is used in mobile air conditioning .

Synthesis Analysis

New copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II), (Co(acac) 2) as a controlling agent . Another synthesis method involves the telomerization of 3,3,3-trifluoroprop-1-ene .Molecular Structure Analysis

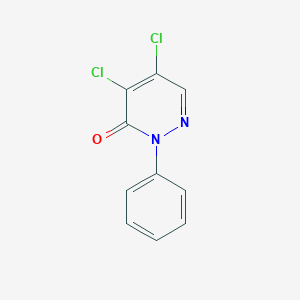

The molecular formula of 2,3,3-Trifluoroprop-1-ene is C3H3F3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities ( Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3-Trifluoroprop-1-ene include a high crystallinity rate that makes them insoluble in many common organic solvents . More specific properties like density, boiling point, and others are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used in the synthesis of new copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene .

Methods of Application or Experimental Procedures

The copolymers were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis (tert-butylcyclohexyl) peroxydicarbonate initiator and bis (acetylacetonato)cobalt (II), (Co (acac) 2) as a controlling agent .

Results or Outcomes

Kinetics studies of the copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities (Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .

2. Application in Organic Synthesis

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

3. Application in Heat Pumping and Refrigeration

Summary of the Application

2,3,3-Trifluoroprop-1-ene (R1234ze(Z)) is being investigated as a working fluid possessing a low global warming potential (GWP) for high-temperature heat pumping applications, organic Rankine cycles, and air-conditioning and refrigeration applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

4. Application in Electronic Materials

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a solvent and cleaning agent for electronic materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

5. Application as Fire Extinguisher

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a fire extinguishing agent . It has superior performance compared to widely used fire extinguishing materials such as trifluoromethane and heptafluoropropane . Therefore, it is considered an ideal halon substitute .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

6. Application in High-Performance Polymer Materials

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a monomer for special polymers, used in the synthesis of high-performance polymer materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, 2-bromo-3,3,3-trifluoroprop-1-ene, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIJKGIVGYIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597725 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trifluoroprop-1-ene | |

CAS RN |

158664-13-2 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)